Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583975
InChI: InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22)
SMILES:
Molecular Formula: C19H22BNO4
Molecular Weight: 339.2 g/mol

Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC13583975

Molecular Formula: C19H22BNO4

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate -

Specification

Molecular Formula C19H22BNO4
Molecular Weight 339.2 g/mol
IUPAC Name phenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22)
Standard InChI Key JTURKCDVNAXKIF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has the molecular formula C₁₉H₂₂BNO₄ and a molecular weight of 339.19 g/mol . The structure comprises a phenyl carbamate group linked to a boron-containing aromatic ring, where the boron atom is stabilized within a pinacol ester framework (Figure 1). This configuration enhances stability while preserving reactivity for cross-coupling reactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number756520-47-5
Molecular FormulaC₁₉H₂₂BNO₄
Molecular Weight339.19 g/mol
Purity (Commercial)≥95%
AppearanceCrystalline solid

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.4 (s, 12H, pinacol methyl groups), 7.1–8.3 (m, aromatic protons) .

  • The absence of NH signals in the carbamate region suggests complete reaction during synthesis .

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a two-step protocol:

  • Amination: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with 4-nitrophenyl chloroformate in dichloromethane under reflux with pyridine as a base .

  • Workup: Sequential washing with NaHCO₃, water, and brine yields the product in 91% purity .

Table 2: Synthesis Conditions

ParameterValue
SolventDichloromethane
BasePyridine
TemperatureReflux (~40°C)
Reaction Time13 hours
Yield91%

Scalability and Challenges

Industrial-scale production faces challenges in maintaining stoichiometric balance between the aniline derivative and chloroformate. Excess pyridine improves carbamate formation but complicates purification . Advances in flow chemistry could mitigate these issues by enhancing mixing efficiency.

Functional Applications in Research

Suzuki–Miyaura Cross-Coupling

The pinacol boronate group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures critical for pharmaceuticals and organic electronics . For example, analogous boronates have been used to synthesize aggregation-induced emission (AIE) molecules with quantum yields exceeding 12% .

Carbamate as a Protecting Group

The phenyl carbamate moiety serves as a transient protecting group for amines in multistep syntheses. Its stability under basic conditions allows selective deprotection using mild acids, as demonstrated in peptide synthesis .

Materials Science

While direct applications in covalent organic frameworks (COFs) are unreported, structurally similar boronates act as linkers in COF networks. The carbamate group may introduce hydrogen-bonding sites, potentially enhancing material porosity .

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